Methyl Ester vs. Free Carboxylic Acid: Molecular Descriptor Divergence and Permeability Implications
The target compound (methyl ester; MW 184.2 g/mol; H-bond donor count = 0) differs from its direct hydrolysis product, 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid (MW 170.17 g/mol; H-bond donor count = 1), in two key computed molecular descriptors relevant to passive membrane permeability. The absence of a hydrogen-bond donor on the target compound eliminates the energetic penalty associated with desolvation of the carboxylic acid OH group during membrane transit . Additionally, the methyl ester increases the calculated logP by approximately 1.0–1.5 log units relative to the carboxylate form (estimated via the difference between methyl isoxazole-3-carboxylate and isoxazole-3-carboxylic acid using ChemSpider-predicted data ), aligning with the established principle that esterification of carboxylic acids enhances permeability in Caco-2 and PAMPA models . The methyl ester further serves as a hydrolytically labile protecting group, enabling intracellular or plasma-esterase-mediated release of the parent acid for pro-drug applications .
| Evidence Dimension | Hydrogen Bond Donor Count / Estimated logP differential |
|---|---|
| Target Compound Data | HBD = 0; MW = 184.2 g/mol; methyl ester (neutral); predicted logP ~0.5–1.0 (estimated) |
| Comparator Or Baseline | 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid (CAS 893749-80-9): HBD = 1; MW = 170.17 g/mol; carboxylic acid (ionizable); predicted logP ~-0.5–0 |
| Quantified Difference | ΔHBD = -1; ΔMW = +14.03 g/mol; estimated ΔlogP ≈ +1.0–1.5 |
| Conditions | Computed molecular descriptors; logP estimation based on class-level analogy to methyl isoxazole-3-carboxylate vs. isoxazole-3-carboxylic acid pairs |
Why This Matters
For cell-based assays or in vivo studies, the methyl ester's reduced H-bond donor count and higher predicted logP favor passive membrane permeability, making it the preferred analog when intracellular target engagement is required without resorting to charged prodrug strategies.
